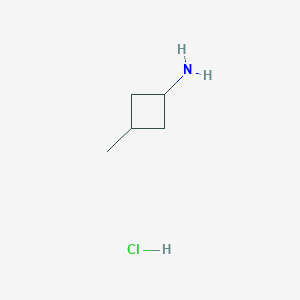

3-Methylcyclobutanamine hydrochloride

Description

The exact mass of the compound 3-Methylcyclobutanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylcyclobutanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcyclobutanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDHLHFUJZFKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89381-07-7 | |

| Record name | 3-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylcyclobutanamine Hydrochloride: Stereochemical Control and Bioisosteric Utility

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

3-Methylcyclobutanamine hydrochloride (3-MCBA·HCl) is a high-value aliphatic amine scaffold used primarily in drug discovery as a conformationally restricted bioisostere. By introducing a cyclobutane ring, this molecule reduces the entropic penalty of binding compared to flexible linear alkyl amines (e.g., isopentylamine) while offering distinct metabolic stability profiles compared to cyclopropyl or cyclopentyl analogs.

This guide provides a technical deep-dive into its properties, synthesis, and critical stereochemical analysis, distinguishing between the cis and trans isomers which exhibit vastly different pharmacological vectors.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

Critical Distinction: Researchers must distinguish 3-methylcyclobutanamine (ring-substituted) from N-methylcyclobutanamine (amine-substituted). The properties listed below apply strictly to the ring-substituted scaffold.

Core Data Table[4]

| Property | Data | Notes |

| IUPAC Name | 3-Methylcyclobutan-1-amine hydrochloride | |

| Molecular Formula | C₅H₁₁N[1][2][3][4][5][6][7][8][9] · HCl | |

| Molecular Weight | 121.61 g/mol | Free base: 85.15 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | >50 mg/mL in H₂O, MeOH, DMSO | Poor solubility in Et₂O, Hexanes |

| pKa (Conj.[10][11] Acid) | ~10.6 – 10.8 | Estimated based on cyclobutanamine [1] |

| Melting Point | 160–165 °C (Decomposes) | Varies by isomer purity |

| H-Bond Donors | 3 (Ammonium form) | |

| H-Bond Acceptors | 0 |

Isomer Identification

The 1,3-substitution pattern on the cyclobutane ring creates geometric isomerism.

| Isomer | CAS Number | Stereochemical Designation |

| Cis | 89381-07-7 | (1s,3s)-3-methylcyclobutanamine HCl |

| Trans | 2231666-45-6 | (1r,3r)-3-methylcyclobutanamine HCl |

Note: The cis isomer is generally thermodynamically favored in 1,3-disubstituted cyclobutanes as it allows both substituents to adopt pseudo-equatorial positions in the puckered conformation.

Stereochemical Analysis & Characterization

The biological activity of 3-MCBA derivatives is strictly dependent on the spatial vector of the amine. Distinguishing cis from trans is a common bottleneck.

NMR Diagnostics (¹H NMR)

The methine protons on the cyclobutane ring exhibit characteristic splitting patterns due to ring puckering.

-

Cis-Isomer: The H1 (amine-bearing) and H3 (methyl-bearing) protons are on the same face. In the puckered conformation, this often results in a more shielded chemical shift pattern compared to the trans isomer due to anisotropic effects.

-

Trans-Isomer: H1 and H3 are on opposite faces.

-

NOESY Correlation: This is the gold standard for assignment. A strong Nuclear Overhauser Effect (NOE) signal between the methyl group protons and the H1 methine proton confirms the cis configuration. The trans isomer lacks this spatial proximity.

Visualization: Stereochemical Logic

The following diagram illustrates the structural relationship and the analytical decision tree.

Figure 1: Stereochemical assignment workflow using Nuclear Overhauser Effect Spectroscopy (NOESY).

Synthetic Pathway (Technical Protocol)

The most robust route to 3-methylcyclobutanamine HCl, particularly when stereocontrol is required, utilizes the Curtius Rearrangement starting from 3-methylcyclobutanecarboxylic acid. This method avoids the over-alkylation risks associated with direct alkylation of ammonia.

Reaction Scheme

-

Activation: Carboxylic acid conversion to acyl azide (via mixed anhydride or DPPA).

-

Rearrangement: Thermal decomposition to isocyanate.

-

Hydrolysis: Acidic hydrolysis to the amine salt.

Figure 2: Curtius rearrangement pathway for high-purity amine synthesis.

Detailed Experimental Protocol (Batch Size: 10 mmol)

Step 1: Acyl Azide Formation

-

Dissolve 3-methylcyclobutanecarboxylic acid (1.14 g, 10 mmol) in anhydrous Toluene (20 mL) under N₂ atmosphere.

-

Add Triethylamine (1.5 mL, 11 mmol) and cool to 0°C.

-

Add Diphenylphosphoryl azide (DPPA) (2.36 mL, 11 mmol) dropwise.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.

Step 2: Rearrangement & Hydrolysis

-

Heat the reaction mixture to 90°C. Evolution of N₂ gas indicates isocyanate formation. Monitor by IR (appearance of strong peak at ~2260 cm⁻¹).

-

Once gas evolution ceases (~2 hours), cool to RT.

-

Add 20 mL of 4M HCl in Dioxane (or aqueous HCl).

-

Stir at 50°C for 2 hours to effect hydrolysis and decarboxylation.

Step 3: Isolation

-

Concentrate the solvent in vacuo.

-

Triturate the resulting solid with diethyl ether (to remove phosphate byproducts).

-

Filter and dry the white precipitate.

-

Yield: Typically 70-85% as the hydrochloride salt.

Handling, Stability, and Safety

Hygroscopicity Management

Like most low-molecular-weight amine salts, 3-MCBA·HCl is hygroscopic .[6][10]

-

Storage: Store in a desiccator or under inert gas (Argon) at 4°C.

-

Consequence of Moisture: Absorption of water leads to "oiling out" and difficulty in precise weighing for stoichiometry. If the solid becomes sticky, recrystallize from MeOH/Et₂O.

Stability[7]

-

Thermal: Stable up to ~150°C.

-

Chemical: The cyclobutane ring is strained (~26 kcal/mol) but kinetically stable under standard acidic/basic conditions. Avoid exposure to strong Lewis acids which might trigger ring-opening or rearrangement.

Medicinal Chemistry Applications

The 3-methylcyclobutane scaffold is frequently employed to modulate Lipophilicity (LogD) and Metabolic Stability .

-

Metabolic Blocking: The methyl group at the 3-position blocks the typical site of oxidative metabolism (hydroxylation) on the cyclobutane ring.

-

Vector Control: Unlike a flexible chain, the ring locks the amine vector.

-

Trans-isomers often project the amine into a specific binding pocket while the methyl group engages a hydrophobic sub-pocket.

-

Cis-isomers are more compact.

-

Reference Case: This scaffold appears in patent literature for Janus Kinase (JAK) inhibitors and various GPCR modulators where conformational restriction improves selectivity [2].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75645, Cyclobutanamine. Retrieved January 30, 2026 from [Link].[12] (Used as pKa proxy).

- Google Patents.Patent US9238625B2: Phenylcycloalkylmethylamine derivatives. Retrieved January 30, 2026 from . (Demonstrates synthetic utility of cyclobutane amines).

Sources

- 1. trans-3-methylcyclobutanamine hydrochloride | 2231666-45-6 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. trans-3-Hydroxy-3-MethylcyclobutylaMine hydrochloride | 1523571-03-0 [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. chemscene.com [chemscene.com]

- 10. Cyclobutylamine | 2516-34-9 [chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-Methylcyclobutanamine Hydrochloride

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Escape from Flatland" Scaffold

3-Methylcyclobutanamine hydrochloride (CAS: 89381-07-7) is a conformationally restricted primary amine building block. In modern drug discovery, it serves as a critical tool for increasing fraction of sp3-hybridized carbons (

This guide moves beyond basic catalog data to address the core technical challenges of working with this moiety: controlling the 1,3-stereochemistry , handling the volatility of the free base , and leveraging its unique puckered ring conformation for structure-activity relationship (SAR) optimization.

Chemical Identity & Stereochemical Complexity[1]

Unlike flexible acyclic amines (e.g., isobutylamine), 3-methylcyclobutanamine introduces a defined vector for the nitrogen lone pair relative to the methyl group. Understanding the 3D conformation is non-negotiable for rational ligand design.

The 1,3-Cis/Trans Paradox

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation (bond angles ~88°) to relieve torsional strain. This puckering dictates the thermodynamic stability of the isomers.

-

1,3-cis isomer: Both substituents (Methyl and Amine) can adopt pseudo-equatorial positions. This minimizes transannular steric strain. Consequently, the cis isomer is generally the thermodynamic product.

-

1,3-trans isomer: One substituent is forced into a pseudo-axial position while the other is pseudo-equatorial. This introduces significant 1,3-diaxial-like repulsion, making the trans isomer higher in energy.

Medicinal Chemistry Implication: If your binding pocket requires the trans vector, you must be aware that metabolic or chemical epimerization is unlikely to occur spontaneously, but synthesis of the pure trans isomer requires specific stereocontrolled routes (e.g., inversion of a cis-alcohol).

Visualization: Stereochemical Relationships

The following diagram illustrates the relationship between the planar projection and the actual 3D puckered conformation.

Figure 1: Stereochemical relationship between 1,3-cis and 1,3-trans isomers driven by ring puckering.

Synthetic Routes & Manufacturing[2][3][4]

The synthesis of 3-methylcyclobutanamine typically proceeds via the Curtius Rearrangement of 3-methylcyclobutanecarboxylic acid. This route is preferred over nucleophilic substitution on cyclobutanes due to the difficulty of SN2 reactions on strained rings (I-strain).

Route A: The Curtius Rearrangement (Standard)

This is the most robust method for generating the amine while retaining the stereochemistry of the starting acid.

-

Starting Material: 3-Methylcyclobutanecarboxylic acid.[1]

-

Acyl Azide Formation: Reaction with Diphenylphosphoryl azide (DPPA) or formation of the acid chloride followed by sodium azide.

-

Rearrangement: Thermal decomposition to the isocyanate.

-

Hydrolysis: Acidic hydrolysis to yield the amine hydrochloride.

Route B: Hydrogenation of Methylene Precursors

For generating the scaffold from scratch:

-

Precursor: 3-Methylenecyclobutanecarbonitrile.

-

Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the exocyclic alkene.

-

Note: This typically yields a mixture of cis/trans isomers (often ~3:1 favoring cis) which must be separated by chromatography or crystallization of diastereomeric salts.

-

Figure 2: The Curtius Rearrangement pathway for synthesizing the target amine.

Physicochemical Properties & Handling[2][5]

Key Data Table

| Property | Value / Description |

| Molecular Formula | C5H11N[2] · HCl |

| Molecular Weight | 121.61 g/mol |

| Physical State | White to off-white crystalline solid |

| Hygroscopicity | High. The HCl salt absorbs atmospheric moisture rapidly. |

| Solubility | Highly soluble in water, MeOH, DMSO. Poor in Et2O, Hexanes. |

| Free Base Volatility | High. The free amine is a volatile liquid. |

| pKa (Estimate) | ~9.5 (Typical for primary cycloalkylamines) |

Handling Protocols (Self-Validating)

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Desiccate.

-

Free Basing Warning: Do not free-base this amine and attempt to concentrate it on a rotary evaporator without strict low-vacuum/low-temp controls. You will lose the product into the trap.

-

Best Practice: Use the HCl salt directly in coupling reactions with an excess of organic base (DIPEA/TEA).

-

Applications in Drug Discovery[2][5][8]

Bioisosterism

3-Methylcyclobutanamine is frequently used as a bioisostere for:

-

Isobutylamine: Reduces rotational entropy (conformational restriction) potentially improving binding affinity.

-

Piperidine/Pyrrolidine: Reduces molecular weight and lipophilicity (LogD) while maintaining the basic nitrogen vector.

Case Study: JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, cyclobutyl-substituted amines have been utilized to fill small hydrophobic pockets (via the methyl group) while positioning the amine for hydrogen bonding with the hinge region or aspartic acid residues. The rigid ring reduces the entropic penalty upon binding compared to flexible alkyl chains.

Experimental Protocol: Amide Coupling

Objective: Coupling 3-methylcyclobutanamine HCl to a carboxylic acid (R-COOH) using HATU.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

3-Methylcyclobutanamine HCl (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

-

DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

-

Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions.

-

-

Amine Addition: Add 3-Methylcyclobutanamine HCl (1.2 equiv) directly as a solid, followed immediately by the remaining DIPEA (2.0–3.0 equiv).

-

Critical Step: The extra base is required to neutralize the HCl salt and maintain the basic pH required for the coupling.

-

-

Monitoring: Stir at RT for 2–16 hours. Monitor via LCMS.

-

Validation: Look for the consumption of the acid mass [M-H]- and appearance of Product [M+H]+.

-

-

Workup: Dilute with Ethyl Acetate. Wash 3x with 5% LiCl solution (to remove DMF), 1x with sat. NaHCO3, and 1x with Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

References

-

Namiki Shoji Co., Ltd. (2023). Application of Cyclopropane and Cyclobutane in Drug Discovery. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Cyclobutylamine via Curtius Rearrangement. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride (CAS: 89381-07-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylcyclobutanamine hydrochloride (CAS: 89381-07-7), a pivotal building block in modern medicinal chemistry. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway via reductive amination, and provides protocols for its purification and characterization. Furthermore, it explores the critical role of this compound as a key intermediate in the synthesis of advanced therapeutic agents, particularly inhibitors of the MDM2-p53 and NACK signaling pathways, which are paramount in oncology research. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Cyclobutane Motif in Drug Design

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in contemporary drug design. Its inherent ring strain and defined three-dimensional geometry offer a unique conformational rigidity that can enhance the binding affinity and selectivity of a molecule for its biological target. 3-Methylcyclobutanamine, as a functionalized cyclobutane derivative, provides a strategic entry point for incorporating this desirable motif into complex bioactive molecules. Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a wide range of reaction conditions and formulation strategies.[1] This guide will focus on the technical aspects of 3-Methylcyclobutanamine hydrochloride, from its synthesis to its application in the development of targeted therapeutics.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and process development. The following table summarizes the key properties of 3-Methylcyclobutanamine hydrochloride.

| Property | Value | Source |

| CAS Number | 89381-07-7 | [2] |

| Molecular Formula | C₅H₁₂ClN | [2] |

| Molecular Weight | 121.61 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | Refrigerator | [3] |

Note: Detailed solubility and melting point data are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Synthesis and Purification

The most direct and efficient synthetic route to 3-Methylcyclobutanamine is the reductive amination of the corresponding ketone, 3-methylcyclobutanone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Reaction Mechanism: Reductive Amination

The reductive amination process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3-methylcyclobutanone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. The subsequent in-situ reduction of the imine C=N double bond by a reducing agent, such as sodium borohydride, affords the final 3-methylcyclobutanamine. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Caption: Reductive amination of 3-methylcyclobutanone.

Experimental Protocol: Synthesis of 3-Methylcyclobutanamine Hydrochloride

Disclaimer: This protocol is a representative procedure based on established chemical principles of reductive amination and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3-Methylcyclobutanone

-

Ammonium acetate

-

Anhydrous Methanol

-

Sodium Borohydride (NaBH₄)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Imine Formation: To a solution of 3-methylcyclobutanone (1.0 eq) in anhydrous methanol, add ammonium acetate (3.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Basify the aqueous residue with a concentrated solution of sodium hydroxide to a pH > 12.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Salt Formation: Filter the dried organic solution and cool to 0 °C. Slowly add a solution of hydrochloric acid in diethyl ether until precipitation of the hydrochloride salt is complete.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Methylcyclobutanamine hydrochloride.

Purification: Recrystallization

For obtaining high-purity material, recrystallization is recommended.

Procedure:

-

Dissolve the crude 3-Methylcyclobutanamine hydrochloride in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton adjacent to the methyl group, the methine proton attached to the nitrogen, and the methylene protons of the cyclobutane ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two methine carbons, and the methylene carbon of the cyclobutane ring. The chemical shifts will be influenced by the substitution pattern.

Note: Specific chemical shift values and coupling constants should be determined from the acquired spectra and compared with reference data if available.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methylcyclobutanamine hydrochloride will exhibit characteristic absorption bands. Key expected peaks include:

-

N-H stretch: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the ammonium salt.

-

C-H stretch: Peaks around 2950-2850 cm⁻¹ for the aliphatic C-H bonds.

-

N-H bend: An absorption around 1600-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak (M+) would be observed at m/z = 85.15. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z = 86.15.

Applications in Drug Discovery and Development

3-Methylcyclobutanamine hydrochloride serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly in the field of oncology. Its unique structural features are exploited to create potent and selective inhibitors of key cancer-related signaling pathways.

Inhibitors of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, the function of p5.3 is inhibited by its negative regulator, Murine Double Minute 2 (MDM2). Small molecules that disrupt the MDM2-p53 interaction can reactivate p53 and induce apoptosis in cancer cells. The cyclobutane moiety of 3-methylcyclobutanamine is utilized in the synthesis of spirooxindole-based MDM2 inhibitors to create a rigid and well-defined orientation of substituents that occupy key binding pockets on the MDM2 protein.

Caption: Role of MDM2 inhibitors in the p53 pathway.

Inhibitors of NACK (Notch-Associated Kinase)

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate decisions during development and tissue homeostasis. Aberrant Notch signaling is implicated in a variety of cancers. NACK (Notch-Associated Kinase) is a key component of the Notch transcriptional activation complex. Inhibiting NACK presents a novel therapeutic strategy for cancers driven by dysregulated Notch signaling. 3-Methylcyclobutanamine hydrochloride has been utilized in the synthesis of first-in-class NACK inhibitors, where the cyclobutane ring likely contributes to the optimal positioning of the molecule within the kinase binding site.

Caption: Inhibition of the NACK signaling pathway.

Safety and Handling

3-Methylcyclobutanamine hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with all amine hydrochlorides, it should be considered as a potential irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

3-Methylcyclobutanamine hydrochloride is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique conformational properties, imparted by the cyclobutane ring, make it a desirable component in the design of targeted therapeutics. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, particularly in the development of inhibitors for the MDM2-p53 and NACK signaling pathways. As the demand for novel and effective cancer therapies continues to grow, the importance of key intermediates like 3-Methylcyclobutanamine hydrochloride in driving innovation in drug discovery is set to increase.

References

-

MySkinRecipes. (n.d.). 3-Methylcyclobutanamine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3-methylcyclobutyl)amine Hydrochloride

This guide provides a comprehensive technical overview of (3-methylcyclobutyl)amine hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its structure, stereochemistry, synthesis, and analytical characterization, underpinned by field-proven insights and methodologies.

Introduction and Strategic Importance

(3-methylcyclobutyl)amine is a substituted cycloalkylamine that has garnered significant interest in pharmaceutical development. Its hydrochloride salt form enhances stability and improves handling properties, making it a practical intermediate for synthesis. The incorporation of small, rigid carbocyclic scaffolds like cyclobutane into drug candidates is a strategic approach to improve pharmacological properties.[1] The three-dimensional nature of the cyclobutane ring can enhance binding affinity, improve metabolic stability, and fine-tune solubility by reducing the planarity of a molecule.[1][2] Amines, in general, are fundamental components in over 40% of current drugs, playing crucial roles in modulating solubility and bioavailability.[3][4]

The structure of (3-methylcyclobutyl)amine consists of a four-membered carbon ring with a methyl group and an amine group as substituents. The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.

Nomenclature and Isomerism

The core structure, 3-methylcyclobutan-1-amine, can exist as cis and trans stereoisomers.[5][6] This geometric isomerism arises from the relative positions of the methyl and amino groups on the cyclobutane ring.[7][8][9]

-

cis-isomer: The methyl and amino groups are on the same side of the ring.

-

trans-isomer: The methyl and amino groups are on opposite sides of the ring.

This stereochemical difference is critical in drug development, as the spatial arrangement of substituents profoundly influences a molecule's interaction with biological targets. The choice between the cis and trans isomer is a key consideration during the design of active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

The hydrochloride salt form of (3-methylcyclobutyl)amine is typically a solid, which simplifies weighing and dispensing in a laboratory setting. Below is a summary of its key computed properties.

| Property | Value | Source |

| Molecular Formula | C5H12ClN | [10] |

| Molecular Weight | 121.61 g/mol | [10][11] |

| IUPAC Name | 3-methylcyclobutan-1-amine;hydrochloride | [5] |

| Parent Compound | 3-Methylcyclobutan-1-amine (CAS: 89381-06-6) | [5][6] |

| Canonical SMILES | CC1CC(C1)N.Cl | [12] |

| InChIKey | GNHDRVDLNQEOPA-UHFFFAOYSA-N (for parent amine) | [5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted cyclobutylamines is a non-trivial process that often requires specialized methods. A common and strategically sound approach is through the reductive amination of a corresponding ketone, 3-methylcyclobutanone. This method is widely used for preparing primary, secondary, and tertiary amines.[13]

General Synthesis Workflow: Reductive Amination

The conversion of 3-methylcyclobutanone to (3-methylcyclobutyl)amine typically involves two key steps: the formation of an imine intermediate followed by its reduction.

Caption: General workflow for the synthesis of (3-methylcyclobutyl)amine.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize (3-methylcyclobutyl)amine via reductive amination of 3-methylcyclobutanone.

Materials:

-

3-methylcyclobutanone

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Sodium cyanoborohydride (NaBH3CN) or a suitable hydrogenation catalyst (e.g., Palladium on carbon)

-

Methanol (Anhydrous)

-

Diethyl ether

-

Hydrochloric acid (as a solution in diethyl ether or isopropanol)

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylcyclobutanone in anhydrous methanol.

-

Add a solution of ammonia in methanol to the flask. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Causality Insight: The use of an excess of the ammonia source drives the equilibrium towards imine formation by Le Châtelier's principle.

-

-

Reduction: To the stirred solution, slowly add the reducing agent. If using sodium cyanoborohydride, it is added portion-wise. If using catalytic hydrogenation, the reaction mixture is transferred to a hydrogenation vessel with a catalyst like Pd/C and placed under hydrogen pressure.

-

Expertise Note: Sodium cyanoborohydride is a preferred lab-scale reagent because it is selective for the iminium ion over the ketone, reducing the formation of the alcohol byproduct.

-

-

Work-up and Isolation: Once the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic to deprotonate the amine. The free amine is then extracted with an organic solvent like diethyl ether.

-

Salt Formation: The combined organic extracts are dried over anhydrous sodium sulfate and filtered. The hydrochloride salt is precipitated by the slow addition of a solution of HCl in a suitable solvent (e.g., diethyl ether) to the free amine solution.

-

Purification: The resulting solid, (3-methylcyclobutyl)amine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure, purity, and isomeric ratio of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of (3-methylcyclobutyl)amine hydrochloride.

-

¹H NMR: The proton NMR spectrum provides information on the electronic environment of each hydrogen atom. Key expected signals include:

-

A multiplet for the proton on the carbon bearing the amino group.

-

Complex multiplets for the cyclobutane ring protons.

-

A doublet for the methyl group protons.

-

A broad signal for the ammonium protons (-NH3+), which may exchange with D2O.[14]

-

The coupling constants between the ring protons can help in determining the cis/trans stereochemistry.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For (3-methylcyclobutyl)amine hydrochloride, key absorptions include:

-

A broad band in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

C-N stretching vibrations in the 1000-1250 cm⁻¹ range.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free amine. Under electron ionization (EI), the molecular ion peak corresponding to the free base (C5H11N, M.W. 85.15) would be observed.[5]

Applications in Drug Development

The (3-methylcyclobutyl)amine moiety is a valuable building block for creating drug candidates with improved properties. The cyclobutane ring acts as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering a way to modulate lipophilicity and conformational flexibility.[1]

Role as a Pharmacophore Element

The primary amine group is a key pharmacophoric feature. It can act as a hydrogen bond donor and, in its protonated state, form crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding sites.

Workflow for Integration into Drug Candidates

The integration of (3-methylcyclobutyl)amine into a lead compound often involves forming an amide or a secondary/tertiary amine.

Caption: Decision workflow for derivatizing (3-methylcyclobutyl)amine.

This strategic derivatization allows medicinal chemists to explore the chemical space around a lead compound, optimizing its activity, selectivity, and pharmacokinetic profile. The choice between forming an amide or a more flexible amine linkage depends on the desired geometry and electronic properties for interacting with the biological target.

Safety and Handling

As with all amine hydrochlorides, (3-methylcyclobutyl)amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is considered an irritant and should be handled in a well-ventilated area or a fume hood. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.[6]

Conclusion

(3-methylcyclobutyl)amine hydrochloride is a structurally significant and versatile building block for drug discovery. Its rigid, three-dimensional cyclobutane core and reactive primary amine handle provide a powerful combination for designing novel therapeutics. A thorough understanding of its synthesis, stereochemistry, and analytical properties is fundamental for its effective application in the development of next-generation pharmaceuticals.

References

-

PubChem. N-methylcyclobutanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link][11]

-

PubChem. (Cyclobutylmethyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link][16]

-

Kan, T., & Fukuyama, T. (2004). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl type resin. Journal of Synthetic Organic Chemistry, Japan, 62(12), 1234-1243. Available at: [Link]

-

University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News Bureau. Available at: [Link][4]

-

Pearson. Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. Available at: [Link][7]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link][14]

-

PubChem. 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information. Available at: [Link][5]

-

Peng, S., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link][17]

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 1-10. Available at: [Link][1]

-

Kirton, S. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100533. Available at: [Link][2]

-

PubChem. 1-Methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link][10]

-

Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Available at: [Link]

-

PubChem. 3-Hydroxybutyric Acid. National Center for Biotechnology Information. Available at: [Link][18]

- Google Patents. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

-

PubChem. 3-Hydroxybutanoic acid-3-hydroxypentanoic acid(1:1). National Center for Biotechnology Information. Available at: [Link][19]

-

Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Available at: [Link][13]

-

PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link][20]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link][15]

-

Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link][9]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 5. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methylcyclobutan-1-amine 97% | CAS: 89381-06-6 | AChemBlock [achemblock.com]

- 7. Draw the cis and trans isomers for the following: b. 1-ethyl-3-me... | Study Prep in Pearson+ [pearson.com]

- 8. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. 3-Hydroxybutyric Acid | C4H8O3 | CID 441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Hydroxybutanoic acid-3-hydroxypentanoic acid(1:1) | C9H18O6 | CID 107801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methylcyclobutanamine Hydrochloride: Structure Elucidation & Stereochemical Assignment

This guide outlines the comprehensive structure elucidation of 3-Methylcyclobutanamine hydrochloride , focusing on distinguishing its stereoisomers (cis vs. trans) using advanced NMR techniques.

Executive Summary

3-Methylcyclobutanamine hydrochloride (

The critical analytical challenge is not determining the connectivity, but rather the stereochemical assignment of the geometric isomers (cis vs. trans). Because 1,3-disubstituted cyclobutanes possess a plane of symmetry passing through C1 and C3, they are typically achiral (meso) . Therefore, the task is to distinguish between the two diastereomers:

-

Cis-isomer: Amine and Methyl groups on the same face of the ring.

-

Trans-isomer: Amine and Methyl groups on opposite faces of the ring.

This guide provides a self-validating protocol to definitively assign the structure.

Structural Analysis & Theoretical Framework

Molecular Connectivity

-

Core: Cyclobutane ring (puckered conformation to relieve torsional strain).

-

Substituents:

-

Symmetry: Both isomers possess a plane of symmetry (

) passing through C1 and C3. This renders C2 and C4 equivalent (enantiotopic carbons).

Stereochemical Models

The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation. However, time-averaged NMR signals often appear effective

| Feature | Cis-Isomer | Trans-Isomer |

| Substituent Relationship | Syn (Same Face) | Anti (Opposite Face) |

| Proton Relationship (H1 vs H3) | Syn (Cis) | Anti (Trans) |

| Through-Space Interaction | Strong NOE between H1 & H3 | No/Weak NOE between H1 & H3 |

| Chirality | Achiral (Meso) | Achiral (Meso) |

Analytical Workflow (Step-by-Step)

Phase 1: Preliminary Confirmation

Objective: Confirm formula and functional groups.

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Expected:

peak at -

Validation: Isotopic pattern matches carbon count (

).

-

-

FT-IR Spectroscopy:

-

Broad Band (2800–3200 cm⁻¹): Ammonium

stretch (broadened by H-bonding). -

Fingerprint: Cyclobutane ring breathing modes (typically weak, ~900-1000 cm⁻¹).

-

Phase 2: NMR Spectroscopy (The Core Elucidation)

Solvent:

Experiment 1: 1H NMR (1D)

-

Methyl Group: Doublet at

ppm ( -

Ring Protons (C2/C4): Complex multiplets due to geminal and vicinal coupling. In 1,3-disubstituted systems, these appear as two distinct sets of signals (pseudo-axial and pseudo-equatorial) integrating to 2H each.

-

Methine Protons (H1 & H3):

-

H3 (near Me): Multiplet,

ppm. -

H1 (near N): Multiplet, desfield shifted,

ppm.

-

Experiment 2: 13C NMR (DEPT-135)

-

Total Signals: 3 distinct carbon signals (due to symmetry).

-

Methyl (

): Positive phase. -

Methines (

): Two signals (C1, C3). Positive phase. -

Methylenes (

): One signal (C2/C4 equivalent). Negative phase.[1]

-

Experiment 3: 2D NOESY (The Decider)

Critical Logic:

-

Irradiate/Select H1 (the proton alpha to nitrogen).

-

Look for cross-peaks to H3 (the proton alpha to methyl).

-

Result A (Correlation observed): H1 and H3 are close in space

They are on the same face. Since substituents are typically trans to their geminal protons, this implies the substituents are also on the same face. Assignment: Cis-isomer. -

Result B (No Correlation): H1 and H3 are distant

Opposite faces. Assignment: Trans-isomer.

Visualization of Logic

The following diagrams illustrate the elucidation workflow and the stereochemical decision tree.

Diagram 1: Elucidation Workflow

Caption: Step-by-step analytical workflow from raw sample to stereochemical assignment.

Diagram 2: Stereochemical Decision Tree (NOE Analysis)

Caption: Logic gate for assigning cis/trans stereochemistry based on Nuclear Overhauser Effect (NOE).

Experimental Protocols

Sample Preparation for NMR

-

Mass: Weigh ~5-10 mg of the hydrochloride salt.

-

Solvent: Add 0.6 mL of Deuterium Oxide (

, 99.9% D).-

Note:

is preferred over -

Optional: Add a trace of TMSP (Trimethylsilylpropanoic acid) as an internal reference (

ppm).

-

-

Tube: Transfer to a clean, dry 5mm NMR tube. Ensure solution height is ~4-5 cm.

2D NOESY Acquisition Parameters

-

Pulse Sequence: noesyph (Phase sensitive NOESY).

-

Mixing Time (

): Set to 500-800 ms .-

Reasoning: Small molecules (MW < 500) have short correlation times (

) and require longer mixing times to build up the NOE signal (positive NOE regime).

-

-

Relaxation Delay (

): -

Scans: 16-32 scans per increment (depending on concentration).

Data Summary Table

| Parameter | Signal | Multiplicity | Integration | Assignment |

| 1.10 | Doublet ( | 3H | ||

| 1.80 - 2.40 | Multiplet | 4H | ||

| 2.55 | Multiplet | 1H | ||

| 3.65 | Multiplet | 1H | ||

| 22.5 | (+) | - | ||

| 35.0 | (-) | - | ||

| 28.0 | (+) | - | ||

| 45.0 | (+) | - | ||

| NOE | H1 | Cross-peak | - | Indicates Cis-Isomer |

Note: Chemical shifts are approximate and will vary based on concentration, pH, and specific isomer.

References

-

PubChem. (n.d.).[1][4][5] 3-Methylcyclobutan-1-amine.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society. (Fundamental grounding on cyclobutane puckering and NMR).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOESY mixing times for small molecules).

Sources

- 1. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. (2R)-3-Methyl-2-butanamine | C5H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclobutanamine Hydrochloride for Researchers and Drug Development Professionals

Foreword: The Critical Role of Stereoisomerism in Drug Design

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail but a fundamental determinant of its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between a cis and trans isomer, or between an (R) and (S) enantiomer, can be the difference between a potent therapeutic agent and an inactive or even harmful compound. This guide focuses on the stereoisomers of 3-methylcyclobutanamine hydrochloride, a valuable building block in medicinal chemistry. By providing a comprehensive overview of their synthesis, separation, and characterization, we aim to equip researchers and drug development professionals with the knowledge to harness the specific properties of each stereoisomer, thereby fostering the development of safer and more efficacious pharmaceuticals.

Understanding the Stereoisomeric Landscape of 3-Methylcyclobutanamine

3-Methylcyclobutanamine possesses two stereogenic centers, giving rise to a total of four possible stereoisomers. These can be categorized into two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric relationship is defined by the relative orientation of the methyl and amino groups on the cyclobutane ring, leading to cis and trans isomers.

-

cis-3-Methylcyclobutanamine: The methyl and amino groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-3-methylcyclobutanamine and (1S,3R)-3-methylcyclobutanamine.

-

trans-3-Methylcyclobutanamine: The methyl and amino groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-3-methylcyclobutanamine and (1S,3S)-3-methylcyclobutanamine.

The hydrochloride salt form is typically used to improve the compound's stability and solubility.

Figure 1: Stereoisomeric relationship of 3-methylcyclobutanamine.

Strategic Synthesis of cis- and trans-3-Methylcyclobutanamine Hydrochloride

A common and effective strategy for the synthesis of 3-methylcyclobutanamine involves the reductive amination of 3-methylcyclobutanone. This approach allows for the formation of a mixture of cis and trans isomers, which can then be separated.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 3-methylcyclobutanone. Reductive amination using a suitable ammonia source and a reducing agent will yield a mixture of the cis and trans diastereomers of 3-methylcyclobutanamine. Subsequent treatment with hydrochloric acid affords the corresponding hydrochloride salts.

Figure 2: Proposed synthetic workflow for 3-methylcyclobutanamine HCl.

Detailed Experimental Protocol (Adapted from analogous syntheses)

Materials:

-

3-Methylcyclobutanone

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 3-methylcyclobutanone (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (10.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add a 2M aqueous solution of NaOH until the pH is >12.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-3-methylcyclobutanamine.

-

Salt Formation: Dissolve the crude amine mixture in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the mixture of cis- and trans-3-methylcyclobutanamine hydrochloride as a white solid.

Causality Behind Choices: The use of sodium cyanoborohydride is strategic as it is a mild reducing agent that is selective for the iminium ion intermediate formed in situ, minimizing the reduction of the starting ketone. The basic workup ensures the amine is in its free base form for efficient extraction into an organic solvent.

Separation and Purification of Stereoisomers

The separation of the stereoisomers is a critical step to enable the study of their individual biological activities. Diastereomers (cis and trans) can be separated by standard chromatographic techniques, while the resolution of enantiomers requires chiral chromatography.

Diastereomeric Separation

The cis and trans isomers of 3-methylcyclobutanamine hydrochloride can be separated by column chromatography on silica gel. The difference in the spatial arrangement of the substituents leads to different polarities and thus different retention times.

Protocol for Diastereomeric Separation:

-

Column Preparation: Pack a silica gel column with a suitable solvent system, such as a gradient of dichloromethane and methanol.

-

Sample Loading: Dissolve the mixture of diastereomers in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the fractions by TLC or GC-MS to identify the separated isomers.

-

Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Enantiomeric Resolution via Chiral HPLC

The separation of the enantiomers of both the cis and trans isomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of chiral amines.[1]

Sources

3-Methylcyclobutanamine Hydrochloride: A Strategic Scaffold for Conformational Control

This in-depth technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 3-Methylcyclobutanamine Hydrochloride .

CAS No: 89381-07-7 (HCl salt) | Free Base CAS: 89381-06-6 Formula: C₅H₁₁N·HCl | MW: 121.61 g/mol [1][2]

Executive Summary

In modern drug discovery, 3-methylcyclobutanamine hydrochloride serves as a high-value bioisostere and conformational restrictor . Unlike flexible alkyl chains (e.g.,

-

Reduce Lipophilicity (LogD): Increasing

character compared to aromatic rings, improving solubility. -

Block Metabolic Hotspots: The methyl substituent at the 3-position sterically hinders metabolic oxidation at the ring, a common liability in unsubstituted cyclobutanes.

-

Define Exit Vectors: The rigid 1,3-substitution pattern allows precise orientation of pharmacophores, mimicking para- or meta-substituted aromatics depending on the stereochemistry (cis vs. trans).

Chemical Profile & Stereochemical Vectors[4]

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain, with a puckering angle of approximately 25-35°. This deviation from planarity is the critical design feature for medicinal chemists.

Cis vs. Trans: The Vector Trap

A common misconception is that trans-1,3-cyclobutanes always mimic linear linkers. In the puckered cyclobutane system, the cis-1,3-isomer is often the thermodynamic and geometric preferred scaffold for linear mimicry.

| Isomer | Conformation | Vector Geometry | Mimicry Application |

| Cis-1,3 | Diequatorial (e,e) | Extended, pseudo-linear (approx 180° projection) | para-Phenylene, trans-1,4-Cyclohexyl |

| Trans-1,3 | Axial-Equatorial (a,e) | Bent/Kinked (approx 120° projection) | meta-Phenylene, flexible alkyl chains |

Medicinal Chemistry Insight: When replacing a 1,4-phenylene linker to improve solubility, select the cis-1,3-disubstituted 3-methylcyclobutanamine. The diequatorial arrangement minimizes 1,3-diaxial interactions and aligns the amine and methyl group in an extended vector.

Physicochemical Properties[5]

-

pKa: ~9.5 (Typical primary aliphatic amine).

-

LogP: ~0.6 (Lower than corresponding phenyl/cyclohexyl analogs).

-

H-Bonding: 1 Donor (NH₃⁺), 0 Acceptors (in salt form).

Medicinal Chemistry Applications

Bioisosterism in Kinase Inhibitors

In Janus Kinase (JAK) inhibitors, the cyclobutane ring has been utilized to replace the piperidine or cyclohexyl rings. The 3-methyl group specifically serves to fill hydrophobic sub-pockets (e.g., near the ATP binding site) where a simple cyclobutane would leave a "hole," reducing potency.

Case Study: MDM2 Antagonists

Patents (e.g., US8629141B2) highlight the use of 3-methylcyclobutanamine as a key intermediate in the synthesis of spiro-oxindole MDM2 antagonists.

-

Role: The amine forms a sulfonamide or amide bond, anchoring the molecule.

-

Benefit: The 3-methyl group provides a specific hydrophobic contact that improves binding affinity to the MDM2 p53-binding cleft, while the cyclobutane ring restricts the entropy of the side chain.

Case Study: Cryptochrome Modulators

In the development of carbazole-containing sulfonamides for metabolic syndrome (diabetes), 3-methylcyclobutanamine was used to cap the sulfonamide.

-

Mechanism: Modulation of Cry1/Cry2 to regulate gluconeogenesis.

-

Outcome: The scaffold improved metabolic stability compared to linear alkyl chains, which were prone to rapid

-oxidation.

Synthetic Routes & Manufacturing

The synthesis of 3-methylcyclobutanamine is non-trivial due to the challenge of controlling the cis/trans ratio. The most robust route at scale involves the Curtius Rearrangement .

Preferred Synthetic Pathway (Curtius Route)

This protocol ensures high fidelity and safety handling of the intermediate azide.

Step 1: Hydrogenation

-

Precursor: 3-Methylene-1-cyclobutanecarboxylic acid.[3]

-

Reagents: H₂, Pd/C, MeOH.

-

Process: Hydrogenation of the exocyclic alkene yields 3-methylcyclobutanecarboxylic acid. Note: This step typically yields a mixture of cis/trans isomers (approx 3:1).

Step 2: Curtius Rearrangement

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol.

-

Mechanism: Acid

Acyl Azide -

Safety: Evolution of N₂ gas; requires careful thermal control.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Product: 3-Methylcyclobutanamine Hydrochloride.

Visualization of Synthetic Logic

Figure 1: Synthetic pathway via Curtius Rearrangement converting the carboxylic acid precursor to the target amine salt.

Experimental Protocol: Amide Coupling

Standard operating procedure for utilizing this building block in lead optimization.

Objective: Coupling 3-methylcyclobutanamine HCl to a carboxylic acid core (R-COOH).

-

Preparation: Dissolve R-COOH (1.0 eq) in anhydrous DMF or DCM.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

-

Addition: Add 3-Methylcyclobutanamine Hydrochloride (1.1 eq) in one portion.

-

Technical Note: The extra equivalent of base (DIPEA) is critical to neutralize the HCl salt and release the free amine nucleophile.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over MgSO₄.

Decision Tree: When to Use This Scaffold?

Use the following logic flow to determine if 3-methylcyclobutanamine is the correct tool for your SAR (Structure-Activity Relationship) campaign.

Figure 2: Medicinal chemistry decision matrix for scaffold selection.

References

-

PubChem. 3-Methylcyclobutanamine hydrochloride (Compound Summary).[4] National Library of Medicine. [Link]

- Google Patents.Spiro-oxindole MDM2 antagonists (US8629141B2).

- Google Patents.

-

ChemMedChem. Cyclobutanes in Small-Molecule Drug Candidates. (2022).[2][5][6][7][8] [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]

- 4. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Methodological & Application

Synthesis of 3-Methylcyclobutanamine hydrochloride

Application Note: Scalable Synthesis of 3-Methylcyclobutanamine Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Methylcyclobutanamine hydrochloride (CAS: 89381-07-7). This small, conformationally restricted amine is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for piperidine or cyclohexylamine to improve metabolic stability and selectivity. The protocol utilizes a modified Curtius rearrangement starting from commercially available 3-methylcyclobutanecarboxylic acid. This route is selected for its safety profile (avoiding isolation of explosive acyl azides) and high fidelity in retaining stereochemical configuration.

Introduction & Strategic Analysis

The cyclobutane ring offers unique vectors for drug design, providing a "pucker" conformation that can orient substituents in precise 3D space. However, direct amination of cyclobutanes is challenging due to ring strain.

Route Selection Justification:

-

Direct Nucleophilic Substitution: Fails due to competing elimination and ring opening.

-

Reductive Amination: Viable from the ketone, but 3-methylcyclobutanone is expensive and unstable.

-

Curtius Rearrangement (Selected): The most reliable method. It converts the carboxylic acid to the amine with complete retention of stereochemistry . By using Diphenylphosphoryl azide (DPPA), we perform a "one-pot" rearrangement to the Boc-protected intermediate, mitigating the safety risks associated with isolating acyl azides.

Retrosynthetic Analysis

The synthesis disconnects logically to the carboxylic acid precursor.

Figure 1: Retrosynthetic strategy focusing on the Curtius rearrangement to preserve stereochemical integrity.

Detailed Experimental Protocol

Safety Warning: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. Work must be performed in a fume hood behind a blast shield. Azides should never be contacted with metal spatulas or concentrated acids.

Phase 1: Curtius Rearrangement to N-Boc-3-methylcyclobutanamine

Reagents:

-

3-Methylcyclobutanecarboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (tBuOH) (10.0 equiv)

-

Toluene (Solvent, 5-10 volumes)

Procedure:

-

Setup: Charge a dry round-bottom flask (inert atmosphere, N2) with 3-methylcyclobutanecarboxylic acid and Toluene.

-

Activation: Add Triethylamine (TEA) and stir at room temperature for 15 minutes.

-

Azide Formation: Add DPPA dropwise over 20 minutes. Note: A slight exotherm may be observed.

-

Rearrangement: Heat the mixture to 80°C for 2 hours.

-

Mechanism: The in-situ generated acyl azide undergoes thermal decomposition to release N2 gas (bubbling will be visible) and form the isocyanate intermediate.

-

-

Trapping: Add tert-Butanol (tBuOH) to the reaction mixture.

-

Completion: Reflux at 90-100°C for 12-16 hours. The isocyanate reacts with tBuOH to form the Boc-protected amine.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash sequentially with:

-

10% Citric Acid (removes excess TEA/DPPA byproducts).

-

Saturated NaHCO3 (removes unreacted acid).

-

Brine.[2]

-

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the N-Boc-3-methylcyclobutanamine as a white/off-white solid or oil.

Phase 2: Deprotection to Hydrochloride Salt

Reagents:

-

N-Boc-3-methylcyclobutanamine (from Phase 1)

-

4M HCl in 1,4-Dioxane (5.0 equiv)

-

Diethyl Ether (Et2O) or MTBE (Antisolvent)

Procedure:

-

Dissolution: Dissolve the N-Boc intermediate in a minimal amount of 1,4-Dioxane or DCM (approx. 2-3 volumes).

-

Deprotection: Cool to 0°C. Add 4M HCl in Dioxane dropwise.

-

Reaction: Warm to room temperature and stir for 2-4 hours. A white precipitate (the product) should begin to form.

-

Precipitation: Dilute the slurry with excess Diethyl Ether or MTBE (10 volumes) to maximize precipitation.

-

Isolation: Filter the solid under N2 (hygroscopic). Wash the filter cake with fresh Et2O.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours to yield 3-Methylcyclobutanamine Hydrochloride .

Process Workflow & Critical Parameters

Figure 2: Step-by-step process flow emphasizing critical control points (CPPs).

Critical Process Parameters (CPPs)

| Parameter | Setpoint | Rationale |

| Rearrangement Temp | 80°C ± 5°C | Below 70°C, rearrangement is slow; above 90°C, decomposition risks increase. |

| Gas Evolution | Visual Monitor | N2 release indicates reaction progress. Ensure venting is adequate. |

| Stoichiometry | 1.0 : 1.1 (Acid:DPPA) | Excess DPPA is difficult to remove; slight excess ensures full conversion. |

| Moisture Control | Strictly Anhydrous | Water reacts with isocyanate to form urea byproducts (major impurity). |

Analytical Validation (QC)

Stereochemistry Note: The starting material is typically a mixture of cis and trans isomers (often 3:1 to 5:1 favoring cis). The Curtius rearrangement retains this ratio.

-

Cis-Isomer: Methyl and Amine groups on the same side (Z-configuration).

-

Trans-Isomer: Methyl and Amine groups on opposite sides (E-configuration).

Expected 1H NMR (400 MHz, DMSO-d6):

-

δ 8.20 (br s, 3H, NH3+) - Ammonium protons.

-

δ 3.45 - 3.60 (m, 1H) - H-1 (Methine alpha to Nitrogen).

-

δ 2.20 - 2.35 (m, 2H) - Ring methylene protons (cis/trans overlap).

-

δ 2.05 - 2.15 (m, 1H) - H-3 (Methine alpha to Methyl).

-

δ 1.70 - 1.85 (m, 2H) - Ring methylene protons.

-

δ 1.05 (d, J=6.5 Hz, 3H) - CH3 group. Note: You may see two doublets if the cis/trans ratio is near 1:1, slightly offset.

Melting Point:

-

Expected range: 165 - 175°C (Decomposition). Varies based on cis/trans ratio.[3]

References

-

Curtius Rearrangement Mechanism & Applications

- Title: Curtius Rearrangement - Organic Chemistry Portal

- Source: Organic Chemistry Portal

-

URL:[Link]

- Safety of DPPA (Diphenylphosphoryl azide)

-

Cyclobutane Stereochemistry & NMR

- Title: Stereochemical assignment of cyclobutane deriv

- Source: Journal of Organic Chemistry (General Reference for Cyclobutane shifts)

-

URL:[Link]

-

Product Safety Data (SDS)

Sources

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methylcyclobutanamine hydrochloride experimental protocol

Application Note: 3-Methylcyclobutanamine Hydrochloride – Handling, Stereocontrol, and Synthesis Protocols

Executive Summary

3-Methylcyclobutanamine hydrochloride (3-Me-CBA[1]·HCl) is a high-value aliphatic amine building block, increasingly utilized in medicinal chemistry to introduce conformational restriction and the "Magic Methyl" effect. It serves as a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Abrocitinib) and various CNS-active agents.[1]

Unlike flexible alkyl chains, the cyclobutane ring locks the amine and methyl substituents into specific spatial vectors. However, this rigidity introduces a critical challenge: Stereoisomerism .[1] The cis (1,3-diaxial/diequatorial pseudo-conformation) and trans isomers exhibit distinct pharmacological profiles.

This guide provides a definitive protocol for the handling, in situ activation, and amide coupling of 3-Me-CBA·HCl, ensuring preservation of stereochemical integrity.

Physicochemical Profile & Stereochemistry

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][2] This puckering dictates the stability and reactivity of the isomers.

| Property | cis-3-Methylcyclobutanamine | trans-3-Methylcyclobutanamine |

| Geometry | Substituents on the same face.[1][2][3] | Substituents on opposite faces.[1][3][4] |

| Conformation | Predominantly diequatorial (more stable).[1] | One axial, one equatorial.[1][2][3][5] |

| Boiling Point (Free Base) | ~80–85 °C (Volatile) | ~78–83 °C (Volatile) |

| Melting Point (HCl Salt) | 165–170 °C (Hygroscopic) | 158–162 °C |

| Preferred Use | High-affinity binding (e.g., Abrocitinib).[1] | Specific geometric probes.[1][2][5] |

Critical Handling Note: The free base of 3-Me-CBA is a volatile liquid that rapidly absorbs atmospheric CO₂ to form carbamates.[1] Always handle as the HCl salt until the moment of reaction.

Experimental Protocol A: Salt Formation & Purification

Objective: To convert crude 3-methylcyclobutanamine (often obtained from Curtius rearrangement or reductive amination) into a stable, high-purity HCl salt enriched for the cis-isomer.[1]

Materials

-

Crude 3-Methylcyclobutanamine (Free base in solution)[1]

-

HCl in 1,4-Dioxane (4.0 M)[1]

-

Diethyl Ether (anhydrous)[1]

-

Isopropanol (IPA)[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the crude amine oil in a minimal volume of dry Diethyl Ether (10 mL per gram of amine) at 0 °C under Nitrogen.

-

Acidification: Dropwise, add HCl/Dioxane (1.1 equivalents). A white precipitate will form immediately.[1]

-

Precipitation: Stir the slurry at 0 °C for 30 minutes.

-

Filtration: Filter the solid under a blanket of Nitrogen (the salt is hygroscopic).[1] Wash the cake 3x with cold Diethyl Ether.[1]

-

Isomer Enrichment (Recrystallization):

-

Dissolve the crude salt in boiling Isopropanol (IPA).

-

Allow to cool slowly to room temperature, then to 4 °C.

-

Rationale: The cis-isomer typically crystallizes more efficiently due to better packing of the diequatorial conformer in the crystal lattice compared to the trans-isomer.

-

-

Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 12 hours.

Experimental Protocol B: In Situ Activation & Amide Coupling

Objective: To couple 3-Me-CBA·HCl to a carboxylic acid scaffold (e.g., a pyrimidine core) without isolating the volatile free base.

Workflow Logic

The standard error in using this reagent is adding the base after the coupling agent. Because the amine is an HCl salt, it is non-nucleophilic. It must be "freed" by a tertiary base to react with the activated ester.[1]

Reagents

-

Carboxylic Acid Scaffold (1.0 equiv)

-

HATU (1.2 equiv)[1]

-

DIPEA (Diisopropylethylamine) (3.5 equiv)[1]

-

DMF (anhydrous)[1]

Procedure

-

Activation: In a dried flask, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and stir for 5 minutes at Room Temperature (RT).

-

Observation: Solution may turn yellow/orange (formation of the At-ester).[1]

-

-

Salt Neutralization (The Critical Step):

-

In a separate vial, suspend 3-Me-CBA·HCl (1.2 eq) in DMF.

-

Add DIPEA (2.0 eq of the total 3.5 eq) to this suspension.[1]

-

Why? This pre-neutralizes the HCl, generating the volatile free amine inside the solution, preventing evaporative loss.

-

-

Coupling: Transfer the Amine/DIPEA solution immediately into the Activated Acid solution.

-

Completion: Add the remaining DIPEA (1.5 eq). Stir at RT for 2–4 hours.[1][11]

-

Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and Brine.

Visualization: Synthesis & Coupling Workflow

Figure 1: Logical workflow for stabilizing the volatile amine and deploying it in coupling reactions.

Analytical Validation (QC)

To verify the stereochemistry of the final product or the starting material, standard 1H NMR is insufficient due to overlapping multiplets. NOESY (Nuclear Overhauser Effect Spectroscopy) is required.[1]

-

Cis-Isomer: Strong NOE correlation observed between the Methine proton at C1 (H1) and the Methine proton at C3 (H3).

-

Trans-Isomer: No NOE correlation between H1 and H3 (they are on opposite faces).

| Method | Parameter | Acceptance Criteria |

| HPLC | Column: C18 (High pH stable) | Purity > 98% |

| 1H NMR | Solvent: DMSO-d6 | Integral ratio Methyl/Amine correct.[1] |

| NOESY | Mixing time: 500ms | Cis: H1-H3 Crosspeak present.Trans: H1-H3 Crosspeak absent. |

References

-

Pfizer Inc. (2018).[1] Synthesis of Abrocitinib (PF-04965842). Journal of Medicinal Chemistry. (Context: Use of cis-3-methylcyclobutanamine in JAK1 inhibitors).[1]

-

Vazquez, M., et al. (2020).[1] Identification of Abrocitinib. Journal of Medicinal Chemistry, 63(13).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 23547760, 3-Methylcyclobutanamine.

-

Organic Syntheses. (2010). General protocols for Cyclobutylamine derivatives.

Sources

- 1. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 8. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 9. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]